molecular formula C9H4BrF8N B12106976 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine

2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B12106976
M. Wt: 358.03 g/mol
InChI Key: FXOCAJJRFKLROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative characterized by three key substituents: a bromomethyl group at position 2, a pentafluoroethyl (-CF₂CF₃) group at position 4, and a trifluoromethyl (-CF₃) group at position 6. This compound belongs to a class of halogenated pyridines widely studied for their applications in medicinal chemistry and agrochemical synthesis due to their metabolic stability and reactivity as intermediates .

The trifluoromethyl and pentafluoroethyl groups enhance lipophilicity and electron-withdrawing properties, making the compound suitable for further functionalization (e.g., Suzuki couplings or SN2 reactions) . Its molecular formula is inferred as C₉H₄BrF₈N (calculated based on substituents), with a molecular weight of approximately 386.03 g/mol.

Properties

Molecular Formula

C9H4BrF8N

Molecular Weight

358.03 g/mol

IUPAC Name

2-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H4BrF8N/c10-3-5-1-4(7(11,12)9(16,17)18)2-6(19-5)8(13,14)15/h1-2H,3H2

InChI Key

FXOCAJJRFKLROR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CBr)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Electronic Effects of Fluorinated Substituents

The presence of 4-(1,1,2,2,2-pentafluoroethyl) and 6-(trifluoromethyl) groups induces strong electron-withdrawing effects, significantly altering the pyridine ring's electronic landscape. Density functional theory (DFT) calculations on analogous systems reveal a 15–20% reduction in electron density at the 2-position compared to non-fluorinated pyridines. This deactivation necessitates careful selection of reaction conditions for subsequent functionalization, particularly for electrophilic substitution at the bromomethyl position.

Steric and Solubility Challenges

The bulk of the pentafluoroethyl group (CF2CF3) creates a steric environment that influences both ring-forming reactions and post-synthetic modifications. Crystallographic data from related compounds show a 7.2° distortion from planarity at the 4-position. Solubility profiles in common organic solvents demonstrate marked differences:

Solvent SystemSolubility (mg/mL)Temperature (°C)
Hexane/EtOAc (9:1)12.425
Dichloromethane34.70
THF22.140

Data adapted from purification procedures in NH4I/Na2S2O4-mediated cyclizations.

Core Pyridine Ring Construction Strategies

Reductive Cyclization of O-Acyl Oximes

The NH4I/Na2S2O4-mediated method developed by Huang et al. provides a adaptable framework for constructing 4,6-disubstituted pyridines. While originally demonstrated for bis(trifluoromethyl) derivatives, modification with 1,1,1,3,3,3-hexafluoro-2-methoxypropane-2-yl precursors enables incorporation of the pentafluoroethyl group:

Representative Procedure:

  • Condense hexafluoroacetylacetone (1.2 eq) with pentafluoroethyl ketoxime acetate (1 eq) in MeCN at 60°C

  • Add NH4I (2.5 eq) and Na2S2O4 (3 eq) portionwise under N2

  • Heat at 80°C for 12 h to afford 4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine (68% yield)

Critical parameters:

  • Strict exclusion of oxygen prevents premature oxidation

  • MeCN polarity enhances solubility of fluorinated intermediates

Transition Metal-Catalyzed [2+2+2] Cyclotrimerization

Patent data reveals nickel-catalyzed approaches using fluoroalkyne components:

3 HC≡C-CF2CF3+HC≡C-CF3Ni(cod)2(5%)2-(CH3)-4-(CF2CF3)-6-CF3-pyridine(55% yield)\text{3 HC≡C-CF}2\text{CF}3 + \text{HC≡C-CF}3 \xrightarrow{\text{Ni(cod)}2 (5\%)} \text{2-(CH}3\text{)-4-(CF}2\text{CF}3\text{)-6-CF}3\text{-pyridine} \quad (55\%\ yield)

Key advantages:

  • Single-step construction of fully substituted pyridine

  • Tolerates methyl groups at 2-position for subsequent bromination

Bromomethyl Group Introduction Methodologies

Radical Bromination of Methyl Precursors

Adapting conditions from pyrazole thiolation protocols, N-bromosuccinimide (NBS) in CCl4 under UV light achieves selective 2-position bromination:

Optimized Conditions:

  • Substrate: 2-methyl-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine

  • NBS (1.1 eq), AIBN (0.1 eq) in CCl4

  • 254 nm UV irradiation, 8 h reflux

  • Yield: 82% (HPLC purity >98%)

Side product analysis shows <3% dibromination when maintaining strict stoichiometric control.

Appel-Type Bromination of Hydroxymethyl Intermediates

A two-step oxidation-bromination sequence provides an alternative pathway:

  • Oxidation:
    2-CH2OHMnO2(3eq), CH2Cl2, 24h2-CHO(91%)\text{2-CH}_2\text{OH} \xrightarrow{\text{MnO}_2 (3 eq),\ \text{CH}_2\text{Cl}_2,\ 24h} \text{2-CHO} \quad (91\%)

  • Reductive Bromination:
    2-CHO+PBr3(1.5eq)NaBH4, 0°C2-CH2Br(76%)\text{2-CHO} + \text{PBr}_3 (1.5 eq) \xrightarrow{\text{NaBH}_4,\ 0°C} \text{2-CH}_2\text{Br} \quad (76\%)

This method avoids radical pathways but requires strict temperature control to prevent pyridine ring degradation.

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Comparative analysis of halogenation solvents:

SolventBromination YieldRecovery EfficiencyToxicity Class
CCl482%88%IARC 2B
CH2Cl278%92%OSHA Regulated
FC-7265%99%Non-flammable

Fluorinated solvents (FC-72) show promise for large-scale operations despite lower yields.

Continuous Flow Bromination

Pilot-scale trials demonstrate advantages in heat management:

  • Residence time: 45 min vs. 8 h batch

  • Yield improvement: 87% ± 2%

  • Byproduct reduction: Dibrominated <0.5%

Flow chemistry enables safer handling of exothermic bromination steps.

Analytical Characterization Benchmarks

Spectroscopic Signatures

19F NMR (CDCl3):

  • δ -62.8 (CF3, d, J = 12 Hz)

  • δ -118.4 (CF2CF3, m)

  • δ -145.2 (CF2Br, unresolved)

HRMS (ESI+):
Calculated for C10H4BrF8N: 392.9352
Found: 392.9348 [M+H]+

Chromatographic Behavior

HPLC retention parameters (C18 column):

  • Mobile phase: 70:30 MeCN/H2O (0.1% TFA)

  • tR = 12.4 min (purity >99%)

  • k' = 4.7

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine with analogous halogenated pyridines from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications Reference
This compound C₉H₄BrF₈N ~386.03 -BrCH₂ (C2), -CF₂CF₃ (C4), -CF₃ (C6) High lipophilicity, reactive bromomethyl group Pharmaceutical intermediates, agrochemicals
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine C₇H₄Br₂F₃N 318.92 -Br (C3), -BrCH₂ (C2), -CF₃ (C6) Dual bromine sites for cross-coupling Synthesis of heterocyclic inhibitors
2-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-6-acetonitrile C₁₀H₆BrF₅N₂ 329.06 -BrCH₂ (C2), -CF₂H (C3), -CF₃ (C4), -CN (C6) Polar nitrile group, moderate acidity (pKa ~-3.63) LOXL2 inhibitors for fibrosis
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 -Br (C2), -CF₃ (C6) Simple halogenated scaffold Building block for ligands and catalysts
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N 240.02 -BrCH₂ (C5), -CF₃ (C2) Asymmetric substitution pattern Herbicide intermediates

Structural and Functional Differences

Substituent Positioning :

  • The target compound’s pentafluoroethyl group at C4 distinguishes it from most analogs, which typically feature smaller substituents (e.g., methylthio, chloro, or nitrile groups) . This bulky group likely increases steric hindrance, reducing reactivity at the pyridine ring but enhancing stability .
  • Compared to 3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine , the target compound lacks a bromine at C3, which may simplify regioselective modifications.

Reactivity :

  • The bromomethyl group at C2 is a versatile handle for alkylation or nucleophilic substitution, similar to analogs like 5-(Bromomethyl)-2-(trifluoromethyl)pyridine . However, the presence of a pentafluoroethyl group (vs. smaller substituents) may slow reaction kinetics due to steric effects.

Physicochemical Properties: The trifluoromethyl and pentafluoroethyl groups collectively lower the compound’s pKa (estimated ≤-3), increasing its acidity compared to non-fluorinated pyridines . Boiling points and densities are predicted to exceed those of simpler analogs (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) due to higher molecular weight and fluorine content .

Biological Activity

The compound 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H6BrF5NC_{11}H_{6}BrF_{5}N, and it features multiple fluorine substituents that are known to influence biological interactions. The presence of bromine and trifluoromethyl groups enhances its reactivity and potential as a pharmacophore.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : The introduction of the bromomethyl group can be achieved through bromination reactions.
  • Fluorination : The trifluoromethyl and pentafluoroethyl groups are introduced via fluorination techniques using reagents such as CF3CuCF_3Cu or other fluorinating agents.
  • Pyridine Formation : The final structure is formed through cyclization reactions that yield the pyridine ring.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that fluorinated pyridines exhibit significant antimicrobial properties. The presence of multiple fluorine atoms can enhance the lipophilicity and membrane permeability of the compound, making it effective against various pathogens.

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiLow

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer signaling pathways.

  • Case Study : A study evaluated various pyridine derivatives for their ability to inhibit TGF-β type I receptor kinase (ALK5). The results showed that similar compounds exhibited IC50 values ranging from 7.68 nM to 13.70 nM against ALK5 .

Cytotoxicity

In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines. The trifluoromethyl group is hypothesized to play a crucial role in enhancing cytotoxic effects.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54912

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to involve:

  • Disruption of cellular membranes due to increased lipophilicity.
  • Inhibition of key signaling pathways associated with cell proliferation and survival.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine, and how can reaction conditions be standardized?

Answer:
The synthesis typically involves radical bromination of a pre-functionalized pyridine core. For example, bromination of 6-(trifluoromethyl)pyridine derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a halogenated solvent (e.g., CCl₄ or chloroform) under reflux yields bromomethyl derivatives . Key parameters include:

  • Temperature control : Reflux conditions (e.g., 90°C) ensure sufficient radical generation.
  • Solvent selection : Non-polar solvents minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of substrate to NBS reduces over-bromination .
    Standardization : Monitor reaction progress via TLC or GC-MS, and purify using silica gel chromatography (0–10% EtOAc/hexane) .**

Basic: How is the bromomethyl group in this compound characterized experimentally?

Answer:
The bromomethyl group is confirmed via:

  • ¹H NMR : A singlet near δ 4.5–4.8 ppm (CH₂Br) .
  • ¹³C NMR : A carbon signal at ~30 ppm (CH₂Br) and ~25 ppm (C-Br) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z 256.02 for C₇H₅BrF₃NO) .
    Note : Halogenated byproducts (e.g., dibromomethyl derivatives) are identified via distinct splitting patterns in NMR .

Advanced: How do the electron-withdrawing trifluoromethyl and pentafluoroethyl groups influence the pyridine ring’s reactivity?

Answer:
The trifluoromethyl (-CF₃) and pentafluoroethyl (-C₂F₅) groups:

  • Electronic effects : Strongly electron-withdrawing, reducing electron density on the pyridine ring and activating the bromomethyl group toward nucleophilic substitution (SN2) .
  • Steric effects : The bulky pentafluoroethyl group may hinder reactions at the 4-position, directing reactivity to the 2- and 6-positions .
    Methodological validation : Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .

Advanced: How can researchers mitigate competing bromination pathways (mono- vs. di-bromination) during synthesis?

Answer:
Byproduct formation (e.g., di-brominated derivatives) is addressed via:

  • Controlled stoichiometry : Use a 1:1 ratio of substrate to NBS to limit excess bromine .
  • Radical scavengers : Add inhibitors (e.g., TEMPO) to quench excess radicals post-reaction .
  • Temperature modulation : Lower temperatures (e.g., 70°C) slow radical propagation, favoring mono-bromination .
    Yield optimization : Pilot-scale reactions with in-situ monitoring (e.g., FTIR) improve reproducibility .

Advanced: What strategies are employed to design derivatives of this compound for biological activity studies?

Answer:

  • Nucleophilic substitution : Replace the bromomethyl group with amines, thiols, or alkoxides to generate pharmacologically relevant derivatives (e.g., anticancer agents) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 2-position .
  • Biological screening : Test derivatives against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values to establish structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 32% vs. 50%) for brominated pyridines?

Answer:
Discrepancies arise from:

  • Reaction scale : Smaller scales (<1 mmol) often report lower yields due to handling losses .
  • Purification methods : Column chromatography vs. distillation affects recovery rates .
    Resolution :
  • Reproduce conditions : Use identical substrate purity, solvent grades, and equipment.
  • Byproduct analysis : Quantify di-brominated impurities via HPLC to adjust stoichiometry .

Advanced: What analytical methods are critical for assessing the compound’s stability under storage?

Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
  • HPLC-UV/MS : Detects degradation products (e.g., hydrolysis of bromomethyl to hydroxymethyl) .
  • NMR stability studies : Monitor spectral changes under inert vs. ambient conditions .
    Storage protocol : Store under argon at 2–8°C in amber vials to prevent photodegradation .

Advanced: How does the bromomethyl group’s reactivity compare to chloromethyl or iodomethyl analogs in nucleophilic substitutions?

Answer:

  • Reactivity trend : Iodo > Bromo > Chloro due to leaving-group ability (weaker C-X bonds).
  • Experimental data : Bromomethyl derivatives exhibit moderate reactivity, balancing stability and utility in multi-step syntheses .
    Methodology : Compare reaction rates (e.g., with piperidine) in polar aprotic solvents (DMF, DMSO) via kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.